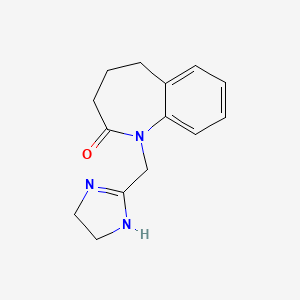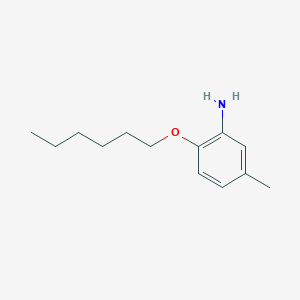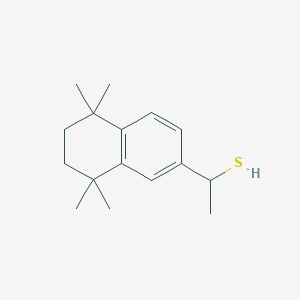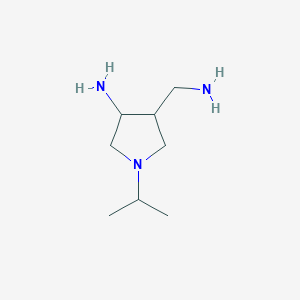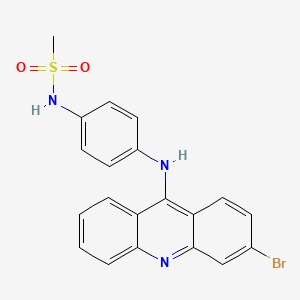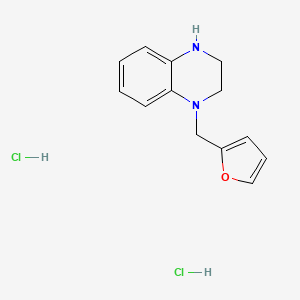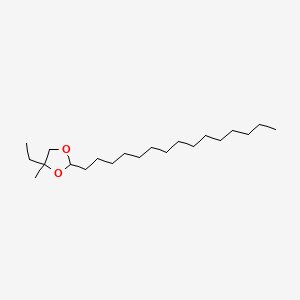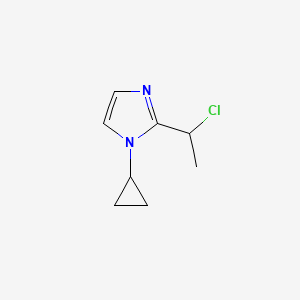
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 1-chloroethyl group and a cyclopropyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole typically involves the reaction of 1-cyclopropyl-1H-imidazole with 1-chloroethane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a suitable temperature, often around 60-80°C, to ensure the completion of the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
Types of Reactions
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloroethyl group can be replaced by a nucleophile such as hydroxide, amine, or thiol, leading to the formation of different substituted imidazole derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding imidazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in solvents like ethanol or water at temperatures ranging from room temperature to 80°C.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or neutral conditions at temperatures around 50-70°C.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Substituted imidazole derivatives with various functional groups replacing the chlorine atom.
Oxidation: Imidazole oxides with increased oxygen content.
Reduction: Reduced imidazole derivatives with hydrogen atoms added to the structure.
科学研究应用
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its possible therapeutic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the 1-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes. The cyclopropyl group may also contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects.
相似化合物的比较
2-(1-chloroethyl)-1-cyclopropyl-1H-imidazole can be compared with other similar compounds such as:
1-chloroethyl-1H-imidazole: Lacks the cyclopropyl group, which may result in different reactivity and stability.
2-(1-chloroethyl)-1H-imidazole: Similar structure but without the cyclopropyl group, leading to variations in chemical properties and biological activities.
Cyclopropyl-1H-imidazole: Lacks the 1-chloroethyl group, which affects its potential as an alkylating agent.
属性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC 名称 |
2-(1-chloroethyl)-1-cyclopropylimidazole |
InChI |
InChI=1S/C8H11ClN2/c1-6(9)8-10-4-5-11(8)7-2-3-7/h4-7H,2-3H2,1H3 |
InChI 键 |
FIDROZYKWBFOMP-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NC=CN1C2CC2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B13949196.png)
